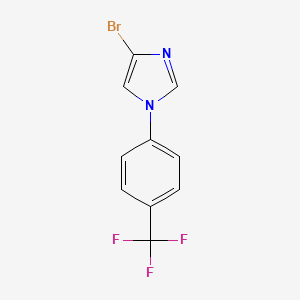

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole

描述

属性

IUPAC Name |

4-bromo-1-[4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-7(2-4-8)10(12,13)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPQERAIAJKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Bromo-1H-Imidazole

The imidazole core is brominated at the 4-position through selective debromination of 2,4,5-tribromoimidazole (CAS 2302-25-2). Treatment with sodium sulfite in water at 110°C for 6 hours removes bromine atoms from the 2- and 5-positions, yielding 4-bromo-1H-imidazole in 89% yield.

Reaction Conditions:

-

Substrate: 2,4,5-Tribromoimidazole (49 g, 161 mmol)

-

Reducing Agent: Sodium sulfite (101.5 g, 806 mmol)

-

Solvent: Water (500 mL)

-

Temperature: 110°C

-

Time: 6 hours

This method avoids hazardous reagents and achieves high regioselectivity, making it industrially viable.

N-Arylation at the 1-Position

Introducing the 4-(trifluoromethyl)phenyl group requires Ullmann-type coupling or Buchwald-Hartwig amination . For example, reacting 4-bromo-1H-imidazole with 1-iodo-4-(trifluoromethyl)benzene under copper catalysis yields the target compound:

Optimized Protocol:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: DMF

-

Temperature: 100°C

Challenges include the electron-withdrawing nature of the 4-bromo substituent, which reduces nucleophilicity at the 1-position. Microwave-assisted reactions or palladium catalysts (e.g., Pd(OAc)₂) may improve efficiency.

Electrophilic Bromination of 1-(4-(Trifluoromethyl)Phenyl)-1H-Imidazole

Synthesis of 1-(4-(Trifluoromethyl)Phenyl)-1H-Imidazole

The precursor is synthesized via N-arylation of imidazole using 1-bromo-4-(trifluoromethyl)benzene. Copper-mediated conditions provide moderate yields (50–65%), while palladium-based systems (e.g., Pd₂(dba)₃/Xantphos) enhance reactivity.

Regioselective Bromination at the 4-Position

Electrophilic bromination with N-bromosuccinimide (NBS) in acetonitrile selectively targets the 4-position due to the directing effect of the 1-aryl group:

Procedure:

-

Substrate: 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole (1 equiv)

-

Brominating Agent: NBS (1.05 equiv)

-

Solvent: CH₃CN

-

Temperature: Room temperature

-

Time: 2 hours

The bulky 4-(trifluoromethyl)phenyl group hinders bromination at the 2-position, ensuring >95% regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| N-Arylation of 4-bromo-1H-imidazole | Uses commercially available intermediates | Low nucleophilicity of 4-bromoimidazole | 60% |

| Bromination of 1-aryl-imidazole | High regioselectivity; scalable conditions | Requires synthesis of 1-aryl-imidazole precursor | 75% |

Scalability and Industrial Considerations

The bromination route (Section 3.2) is preferred for large-scale production due to:

-

Minimal Purification Needs: NBS reactions generate succinimide as a water-soluble byproduct.

-

Solvent Recycling: Acetonitrile can be recovered via distillation.

-

Safety: Avoids explosive intermediates (e.g., nitro compounds).

A kilogram-scale batch (1.2 kg substrate) achieved 74% yield with 99.5% purity by HPLC .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 4 undergoes substitution with nucleophiles under transition metal catalysis. Key examples include:

The trifluoromethyl group enhances electrophilicity at C-4, facilitating displacement of bromide. Copper or palladium catalysts enable coupling with amines or aryl boronic acids, respectively .

Cross-Coupling Reactions

The bromine participates in Suzuki-Miyaura and Sonogashira couplings:

Suzuki-Miyaura Coupling

Microwave-assisted conditions improve regioselectivity and reduce reaction times .

Sonogashira Coupling

| Alkyne | Conditions | Product (C-4 alkynyl) | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-Phenylethynyl derivative | 68% |

Reduction of Imidazole Ring

Hydrogenation under high-pressure H₂ (Pd/C, EtOH) reduces the imidazole ring to imidazoline, though this disrupts aromaticity and biological activity .

Oxidation

Oxidative cleavage of the imidazole ring (KMnO₄, H₂SO₄) yields trifluoromethylphenyl glyoxal derivatives, though this pathway is rarely utilized.

Stability and Reactivity Trends

-

pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via imidazole ring protonation/deprotonation .

-

Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions.

Mechanistic Insights

DFT calculations reveal:

-

The C-4 position has the highest electrophilicity () due to conjugation between bromine and the trifluoromethyl group .

-

Steric effects from the 4-(trifluoromethyl)phenyl group hinder substitutions at N-1 or C-2 .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols prioritize palladium/copper catalysis for efficient functionalization.

科学研究应用

Medicinal Chemistry

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is being investigated for its potential as a lead compound in drug development due to its biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells. A notable case study demonstrated its effectiveness in enhancing caspase-3 activity in breast cancer cells at low concentrations (around 1.0 μM) .

- Antimicrobial Properties: Similar imidazole derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar effects. Investigations into its mechanism of action indicate potential inhibition of microbial cell wall synthesis .

Biological Research

The compound's structure allows for exploration in various biological pathways:

Molecular Docking Studies

Recent molecular docking studies have been conducted to predict the binding interactions of this compound with various protein targets involved in cancer progression and viral replication pathways. These studies reveal promising binding affinities, suggesting potential therapeutic applications .

作用机制

The mechanism by which 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Imidazole Derivatives

Key Observations :

Comparison with Fluorinated Analogs :

- 2-(3-Fluorophenyl)-1H-benz[d]imidazole (compound 8 ) is synthesized via condensation of 3-fluorobenzaldehyde with o-phenylenediamine, achieving 73% yield . Fluorine’s smaller size allows milder reaction conditions compared to bromine.

生物活性

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Synthesis of 4-Bromo-1-(4-(Trifluoromethyl)phenyl)-1H-imidazole

The compound can be synthesized through various methods, including microwave-assisted reactions and classical synthetic routes. A notable method involves the reaction of 4-bromo-1H-imidazole with 4-(trifluoromethyl)benzaldehyde, often yielding high purity products in short reaction times. The synthesis typically employs techniques such as NMR spectroscopy for structural confirmation.

Biological Activities

The biological activities of 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using methods like the Kirby-Bauer disc diffusion technique .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole | S. aureus | 25 | |

| 2,3-disubstituted imidazoles | E. coli | 22 | |

| Ketoconazole | B. subtilis | 30 |

2. Anticancer Properties

Research indicates that similar imidazole derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have revealed their ability to induce apoptosis in various cancer cell lines, including breast cancer MDA-MB-231 cells, through mechanisms involving caspase activation .

Table 2: Anticancer Activity of Related Imidazole Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole | MDA-MB-231 | 10 | 60 | |

| Other imidazole derivatives | HepG2 | 15 | 55 |

3. Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Fusarium solani. Several derivatives have shown moderate to good antifungal activity when tested at concentrations around 1 mM .

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of cytochrome P450 enzymes has been noted in some studies, which is crucial for drug metabolism and the pathogenesis of certain diseases .

Case Studies

Case Study: Antimycobacterial Activity

A study focusing on imidazole derivatives as potential antimycobacterial agents highlighted the efficacy of compounds structurally similar to 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole against Mycobacterium tuberculosis. The research utilized molecular docking studies alongside in vitro assays, demonstrating promising results that suggest these compounds could serve as lead candidates for tuberculosis treatment .

常见问题

Q. What are the most reliable synthetic routes for 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, 4-bromoimidazole derivatives can react with aryl boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) under Pd catalysis to introduce the aryl group. Reaction conditions often involve solvents like toluene or DMF, bases (e.g., Na₂CO₃), and catalysts such as Pd(PPh₃)₄. Yields are optimized by varying temperature (80–110°C) and reaction time (12–24 hours) .

Q. How is the compound characterized to confirm structural integrity?

Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments (e.g., δ ~7.6 ppm for aromatic protons near bromine) .

- FTIR : Peaks at ~1611 cm⁻¹ confirm C=N stretching in the imidazole ring, while ~590 cm⁻¹ indicates C-Br bonds .

- Mass spectrometry : HRMS (ESI) provides exact mass validation (e.g., [M+H]⁺ calculated vs. observed) .

- Elemental analysis : Confirms purity by matching calculated and experimental C/H/N percentages .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Pd-catalyzed couplings. Catalytic systems like Pd(OAc)₂ with ligands (XPhos) improve regioselectivity. For brominated intermediates, KI or CuI may assist in halogen retention .

Advanced Research Questions

Q. How can late-stage diversification of the imidazole core be achieved?

Pd-catalyzed C-H functionalization enables regioselective arylations. For example, directing groups (e.g., trifluoromethyl) facilitate ortho-substitution. One-pot strategies using nitroimidazole precursors allow sequential bromination and coupling, achieving yields >60% . Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. What crystallographic methods validate its 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software refines unit cell parameters (e.g., monoclinic P21/c, a=11.7 Å, b=20.2 Å, c=9.5 Å, β=99.7°) and confirms bond angles/geometry. Data collection on Bruker APEX II CCD diffractometers with Mo-Kα radiation (λ=0.71073 Å) and multi-scan absorption correction ensures accuracy .

Q. How does substituent placement affect bioactivity in structure-activity relationship (SAR) studies?

- Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability .

- Bromine at the 4-position increases steric bulk, influencing binding to targets like EGFR or 15LOX/PEBP1. Docking studies (AutoDock Vina) show bromine’s role in hydrophobic pocket interactions .

- Imidazole N-aryl groups modulate π-π stacking with aromatic residues in enzyme active sites .

Q. What analytical challenges arise in quantifying trace impurities?

HPLC-MS with C18 columns (acetonitrile/water gradients) resolves impurities. Limits of detection (LOD <0.1%) require optimized mobile phases (e.g., 0.1% TFA). Residual Pd is quantified via ICP-MS, with thresholds <10 ppm per ICH guidelines .

Methodological Considerations

Q. How are reaction conditions optimized to minimize dehalogenation?

- Low-temperature reactions (≤80°C) reduce Br loss.

- Additives : KI (1–2 equiv) stabilizes bromide intermediates .

- Catalyst screening : PdCl₂(dppf) minimizes side reactions vs. Pd(PPh₃)₄ .

Q. What computational tools predict spectroscopic properties?

Gaussian 09 with B3LYP/6-31G* basis sets simulates NMR chemical shifts and IR vibrations. Deviations <5% from experimental data validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。